molecular formula C11H24O B1582368 4-Undecanol CAS No. 4272-06-4

4-Undecanol

Cat. No.: B1582368
CAS No.: 4272-06-4
M. Wt: 172.31 g/mol
InChI Key: FNORHVDKJWGANC-UHFFFAOYSA-N
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Description

4-Undecanol, also known as undecan-4-ol, is a secondary alcohol with the molecular formula C11H24O. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is characterized by a hydroxy group (-OH) attached to the fourth carbon of an undecane chain. It is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Undecanol can be synthesized through several methods. One common method involves the reduction of 4-undecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of undecanoic acid or undecanal. The hydrogenation process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Undecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Undecanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Undecanol involves its interaction with cellular membranes. As a secondary alcohol, it can disrupt the lipid bilayer of cell membranes, leading to increased membrane permeability. This disruption can inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s hydrophobic alkyl chain allows it to integrate into the lipid bilayer, while the hydroxy group interacts with the polar head groups of the membrane lipids .

Comparison with Similar Compounds

Comparison: 4-Undecanol is unique due to the position of its hydroxy group on the fourth carbon, which influences its chemical reactivity and physical properties. Compared to 1-undecanol, this compound has different solubility and boiling point characteristics. The position of the hydroxy group also affects its interactions in chemical reactions, making it a valuable compound for specific industrial applications .

Properties

IUPAC Name

undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H24O/c1-3-5-6-7-8-10-11(12)9-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNORHVDKJWGANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Undecanol
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CAS No.

4272-06-4
Record name 4-Undecanol
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Record name Undecan-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary method used to extract 4-Undecanol from plant material, and how does its concentration vary?

A1: Various extraction techniques have been employed to isolate this compound from plant sources. Hydrodistillation (HD) and Supercritical CO2 extraction (Sc-CO2) are two methods used, with the latter offering more control over yield and composition by manipulating temperature and pressure parameters []. Research indicates that this compound concentration can vary significantly depending on the extraction method and specific conditions. For instance, in Capillipedium parviflorum, this compound constituted 14.6% of the extracted volatile oil using HD, while Sc-CO2 extraction yielded concentrations ranging from 2.5% to 16.5% based on temperature and pressure adjustments [].

Q2: How does the chemical profile of Capillipedium assimile differ from Capillipedium parviflorum in terms of this compound and other significant constituents?

A2: While both species contain this compound, their overall chemical profiles exhibit notable differences. Capillipedium assimile inflorescence oil reveals a this compound concentration of 7.265% alongside significant amounts of (E)-2-hexenyl hexanoate (8.042%) and heptyl hexanoate (6.787%) []. Comparatively, Capillipedium parviflorum demonstrates higher this compound content, reaching up to 29.7% in some studies []. This highlights the inherent variability in chemical composition within the Capillipedium genus.

Q3: Beyond its presence in essential oils, are there other applications for this compound?

A3: While research primarily focuses on this compound within the context of plant-derived essential oils, it's worth noting its use in other areas. For example, a derivative of this compound, 7 ethyl-2 methyl-4 undecanol hydrogen sulphate, sodium salt (Tergitol 4), finds application in selective culture media for isolating specific bacteria like Salmonella from poultry samples [, ]. This demonstrates the potential for this compound derivatives in microbiological research and diagnostics.

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